molecular formula C13H18O3 B3045292 tert-Butyl 3-methoxy-4-methylbenzoate CAS No. 104436-90-0

tert-Butyl 3-methoxy-4-methylbenzoate

Cat. No.: B3045292
CAS No.: 104436-90-0
M. Wt: 222.28 g/mol
InChI Key: XTRDRJZXPPUNAN-UHFFFAOYSA-N
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Description

tert-Butyl 3-methoxy-4-methylbenzoate: is an organic compound with the molecular formula C12H18O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a methoxy group and a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-methoxy-4-methylbenzoate can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

    Substitution: Substitution reactions can occur at the aromatic ring, where the methoxy or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Products include 3-hydroxy-4-methylbenzoic acid or 3-formyl-4-methylbenzoic acid.

    Reduction: Products include 3-methoxy-4-methylbenzyl alcohol or 3-methoxy-4-methylbenzene.

    Substitution: Products include 3-bromo-4-methylbenzoate or 3-nitro-4-methylbenzoate.

Scientific Research Applications

Chemistry:

  • tert-Butyl 3-methoxy-4-methylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology:

  • The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving esterases and other enzymes.

Medicine:

  • It may serve as a precursor for the synthesis of drug molecules with potential therapeutic applications.

Industry:

  • The compound is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of tert-butyl 3-methoxy-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy and methyl groups on the aromatic ring can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

    tert-Butyl 4-methoxybenzoate: Similar structure but lacks the methyl group on the aromatic ring.

    tert-Butyl 3-methylbenzoate: Similar structure but lacks the methoxy group on the aromatic ring.

    tert-Butyl benzoate: Lacks both the methoxy and methyl groups on the aromatic ring.

Uniqueness:

  • The presence of both methoxy and methyl groups on the aromatic ring of tert-butyl 3-methoxy-4-methylbenzoate makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, physical properties, and biological activity.

Properties

IUPAC Name

tert-butyl 3-methoxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-6-7-10(8-11(9)15-5)12(14)16-13(2,3)4/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRDRJZXPPUNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563231
Record name tert-Butyl 3-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104436-90-0
Record name tert-Butyl 3-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-methoxy-4-methylbenzoic acid (10.0 g), concentrated sulfuric acid (1 ml), and condensed isobutylene (200 ml) in methylene chloride (200 ml) was placed in a pressure vessel and stirred for 16 hours. The vessel was then opened to vent unreacted isobutylene. The remaining liquid was poured into 10% (w/v) sodium hydroxide solution (150 ml) and extracted twice with ethyl acetate. The combined extracts were washed with brine, dried (MgSO4), and evaporated. The residue was purified by flash chromatography, eluting with 1:9 ethyl acetate:hexane, to give t-butyl 3-methoxy-4-methylbenzoate (9.1 g, 70%) as a colorless oil; NMR (80 MHz, CDCl3): 1.6[s, 9H, C(CH3)3 ], 2.27(s, 3H, CH3), 3.86(s, 3H, OCH3), 7.11(d, 1H), 7.49(m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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